molecular formula C9H6BrNO2 B1410733 2-Bromo-5-cyano-4-methylbenzoic acid CAS No. 1806060-86-5

2-Bromo-5-cyano-4-methylbenzoic acid

Cat. No.: B1410733
CAS No.: 1806060-86-5
M. Wt: 240.05 g/mol
InChI Key: HADNECFERXGKQB-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-methylbenzoic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the second position, a cyano group at the fifth position, and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyano-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom at the second position. This is followed by a nitration reaction to introduce the nitro group, which is then converted to a cyano group through a Sandmeyer reaction. The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high purity and yield of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to form amines.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include cyano derivatives, amines, or ethers.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-Bromo-5-cyano-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-methylbenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano group can interact with the enzyme’s active site, while the bromine and methyl groups provide additional steric and electronic effects that enhance binding affinity.

Comparison with Similar Compounds

    2-Bromo-5-methylbenzoic acid: Lacks the cyano group, making it less versatile in certain chemical reactions.

    4-Bromo-2-methylbenzoic acid: The position of the bromine and methyl groups is reversed, affecting its reactivity and applications.

    2-Cyano-5-methylbenzoic acid: Lacks the bromine atom, which can limit its use in certain coupling reactions.

Uniqueness: 2-Bromo-5-cyano-4-methylbenzoic acid is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

2-bromo-5-cyano-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-8(10)7(9(12)13)3-6(5)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADNECFERXGKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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